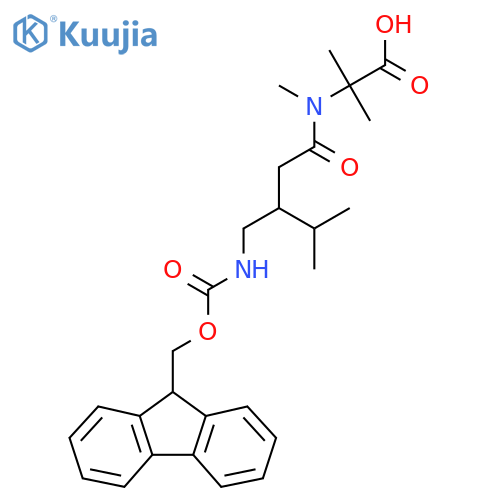

Cas no 2172198-40-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid

- 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid

- 2172198-40-0

- EN300-1529351

-

- インチ: 1S/C27H34N2O5/c1-17(2)18(14-24(30)29(5)27(3,4)25(31)32)15-28-26(33)34-16-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,17-18,23H,14-16H2,1-5H3,(H,28,33)(H,31,32)

- InChIKey: NPZGHWGVQXTYJQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC(N(C)C(C(=O)O)(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 95.9Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1529351-2.5g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-0.5g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-1000mg |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1529351-1.0g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-5000mg |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1529351-5.0g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-0.1g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-500mg |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1529351-0.05g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1529351-10.0g |

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid |

2172198-40-0 | 10g |

$14487.0 | 2023-06-05 |

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 関連文献

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acidに関する追加情報

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172198-40-0, known as 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug delivery, bioconjugation, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a branched propanoic acid backbone. The presence of these functional groups makes it a versatile building block for advanced chemical and biological applications.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and protection strategies. The Fmoc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of this compound, the Fmoc group is attached to an amino methyl group, which further enhances its utility in constructing complex peptide sequences. This feature has been leveraged in the development of novel therapeutic agents and diagnostic tools.

The N,4-dimethylpentanamido group within the molecule adds another layer of functionality. This substituent not only increases the hydrophobicity of the compound but also enhances its compatibility with lipid bilayers, making it an attractive candidate for lipid-based drug delivery systems. Recent research has demonstrated that such modifications can significantly improve the bioavailability and targeting efficiency of drugs, particularly in the context of cancer therapy.

The 2-methylpropanoic acid backbone serves as a rigid structural element, providing stability to the molecule while also offering sites for further functionalization. This structural feature has been exploited in the design of self-assembling materials and nanocomposites. For instance, studies have shown that analogs of this compound can form amphiphilic structures capable of encapsulating hydrophobic drugs and releasing them in a controlled manner.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the coupling of Fmoc-protected amino acids with appropriately substituted pentanamides and subsequent modifications to introduce the methylpropanoic acid moiety. The synthesis is highly efficient when carried out under optimized conditions, ensuring high yields and purity levels.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties and biological activity of this compound with unprecedented accuracy. For example, molecular docking studies have revealed that this compound exhibits strong binding affinity to certain membrane proteins, suggesting its potential role in developing new classes of antimicrobial agents. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is critical for understanding its reactivity in various chemical transformations.

In terms of applications, this compound has shown promise in several cutting-edge research areas. In drug delivery systems, it has been used as a carrier for hydrophobic drugs due to its ability to form stable micellar structures. In bioconjugation chemistry, it serves as a linker between biologically active molecules and targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells.

Moreover, this compound has been employed in the development of stimuli-responsive materials that can undergo structural changes in response to external stimuli such as pH or temperature changes. Such materials hold great potential in fields like sensors and actuators.

In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid is a multifunctional compound with diverse applications across various scientific disciplines. Its unique structure and versatile functional groups make it an invaluable tool for researchers working on innovative solutions in drug delivery, materials science, and beyond.

2172198-40-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid) 関連製品

- 1220038-92-5(2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride)

- 40638-98-0(3-Acetamido-3-phenylpropanoic acid)

- 926237-30-1(4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid)

- 217661-99-9(1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one)

- 32111-28-7(N-Methylpyrazin-2-amine)

- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)

- 3440-88-8(1,3,2-Dioxaphosphorinane, 2-hydroxy-)

- 1240578-06-6(2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one)

- 852102-21-7(2-isocyanato-5-nitropyridine)

- 67092-21-1(2,5,6-Trichloroquinazoline)